molecular formula C18H13ClN4OS B10870109 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10870109
M. Wt: 368.8 g/mol
InChI Key: NBEFIANIABDDNC-UHFFFAOYSA-N
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Description

5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the quinoline moiety: This step involves the coupling of the triazole intermediate with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions.

    Substitution reactions: The final compound is obtained by introducing the 5-chloro-2-methoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and quinoline moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(5-bromo-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 5-chloro-2-methoxyphenyl group may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H13ClN4OS/c1-24-16-8-7-11(19)10-13(16)17-21-22-18(25)23(17)15-6-2-5-14-12(15)4-3-9-20-14/h2-10H,1H3,(H,22,25)

InChI Key

NBEFIANIABDDNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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